Einecs 300-947-2
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Overview
Description
Einecs 300-947-2, also known as O,O-dibutyl hydrogen thiophosphate, compound with 1-octylamine (1:1), is a chemical compound with the molecular formula C8H19N.C8H19O3PS . This compound is listed in the European Inventory of Existing Commercial Chemical Substances (EINECS), which includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 .
Preparation Methods
The synthesis of O,O-dibutyl hydrogen thiophosphate, compound with 1-octylamine (1:1), involves the reaction of dibutyl hydrogen thiophosphate with 1-octylamine. The reaction conditions typically include a controlled environment to ensure the proper formation of the compound . Industrial production methods may involve large-scale chemical reactors and precise control of temperature and pressure to optimize yield and purity.
Chemical Reactions Analysis
O,O-dibutyl hydrogen thiophosphate, compound with 1-octylamine (1:1), undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
O,O-dibutyl hydrogen thiophosphate, compound with 1-octylamine (1:1), has various scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential effects on biological systems and its interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties and its role in drug development.
Industry: Used in the production of pesticides, lubricants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of O,O-dibutyl hydrogen thiophosphate, compound with 1-octylamine (1:1), involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, leading to disruptions in metabolic processes. For example, it may inhibit enzymes involved in the Krebs cycle, such as pyruvate dehydrogenase, α-ketoglutarate dehydrogenase, and succinate dehydrogenase . This inhibition can lead to a decrease in cellular energy production and other metabolic effects.
Comparison with Similar Compounds
O,O-dibutyl hydrogen thiophosphate, compound with 1-octylamine (1:1), can be compared with other similar compounds, such as:
O,O-dimethyl hydrogen thiophosphate: Similar in structure but with methyl groups instead of butyl groups.
O,O-diethyl hydrogen thiophosphate: Similar in structure but with ethyl groups instead of butyl groups.
O,O-dipropyl hydrogen thiophosphate: Similar in structure but with propyl groups instead of butyl groups.
The uniqueness of O,O-dibutyl hydrogen thiophosphate, compound with 1-octylamine (1:1), lies in its specific molecular structure, which influences its chemical properties and reactivity.
Properties
CAS No. |
93964-99-9 |
---|---|
Molecular Formula |
C8H19N.C8H19O3PS C16H38NO3PS |
Molecular Weight |
355.5 g/mol |
IUPAC Name |
dibutoxy-hydroxy-sulfanylidene-λ5-phosphane;octan-1-amine |
InChI |
InChI=1S/C8H19N.C8H19O3PS/c1-2-3-4-5-6-7-8-9;1-3-5-7-10-12(9,13)11-8-6-4-2/h2-9H2,1H3;3-8H2,1-2H3,(H,9,13) |
InChI Key |
IVMOXNPAUDFORG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCN.CCCCOP(=S)(O)OCCCC |
Origin of Product |
United States |
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